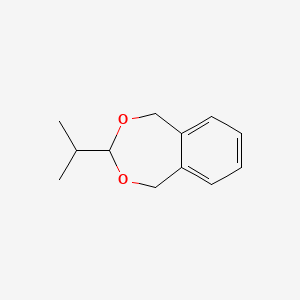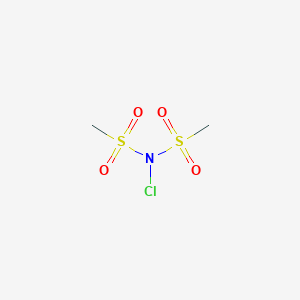
Ara-GTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ara-GTP involves multiple steps, starting from the precursor arabinosylguanine (Ara-G). Ara-G is phosphorylated to form Ara-G monophosphate (Ara-GMP), which is then further phosphorylated to Ara-G diphosphate (Ara-GDP) and finally to this compound . The phosphorylation process is catalyzed by nucleoside kinases such as deoxycytidine kinase and deoxyguanosine kinase .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of nelarabine as a prodrug. Nelarabine is metabolized in vivo to Ara-G, which is then phosphorylated to this compound . The industrial production of nelarabine involves standard pharmaceutical manufacturing processes, including the use of excipients like sodium chloride, hydrochloric acid, sodium hydroxide, and water for injections .
Análisis De Reacciones Químicas
Types of Reactions: Ara-GTP undergoes several types of chemical reactions, including hydrolysis and incorporation into DNA. The hydrolysis of this compound to guanosine diphosphate (GDP) and inorganic phosphate (Pi) is a crucial reaction that regulates various cellular processes .
Common Reagents and Conditions: The hydrolysis of this compound is catalyzed by GTPases, which facilitate the reaction through solvent-assisted pathways . The incorporation of this compound into DNA occurs during the S phase of the cell cycle, leading to the termination of DNA elongation.
Major Products Formed: The major products formed from the hydrolysis of this compound are guanosine diphosphate (GDP) and inorganic phosphate (Pi) . When incorporated into DNA, this compound induces fragmentation and apoptosis .
Aplicaciones Científicas De Investigación
Ara-GTP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used as an active metabolite of nelarabine for the treatment of T-cell malignancies . It has shown efficacy in inducing differentiation and apoptosis in leukemic cells . In biochemical research, this compound is used to study the mechanisms of DNA synthesis and repair. Additionally, it serves as a valuable tool in drug discovery and development, particularly for targeting fast-replicating cancerous cells.
Mecanismo De Acción
The mechanism of action of Ara-GTP involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis . This compound preferentially accumulates in malignant T-cells due to the higher expression of enzymes that convert nelarabine to this compound in these cells . Once incorporated into DNA, this compound disrupts the elongation process, resulting in DNA fragmentation and cell death .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Ara-GTP include other nucleotide analogs such as cytarabine triphosphate (Ara-CTP) and fludarabine triphosphate (F-ara-ATP) . These compounds also incorporate into DNA and inhibit DNA synthesis, but they differ in their specific molecular targets and pathways.
Uniqueness of this compound: This compound is unique in its specificity for T-cell malignancies, making it particularly effective in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma . Its ability to preferentially accumulate in malignant T-cells and induce apoptosis sets it apart from other nucleotide analogs .
Propiedades
Número CAS |
72490-81-4 |
|---|---|
Fórmula molecular |
C10H16N5O14P3 |
Peso molecular |
523.18 g/mol |
Nombre IUPAC |
[[(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 |
Clave InChI |
XKMLYUALXHKNFT-FJFJXFQQSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)



![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)


![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)

![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)



